molecular formula C20H24N2O5S B11117267 Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate

Cat. No.: B11117267
M. Wt: 404.5 g/mol
InChI Key: XLAQSQYTLCFNRF-UHFFFAOYSA-N
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Description

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can rapidly produce thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions often result in halogenated thiophenes.

Scientific Research Applications

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-5-22(6-2)19(24)17-13(3)16(20(25)26-4)18(28-17)21-15(23)12-27-14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3,(H,21,23)

InChI Key

XLAQSQYTLCFNRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C(=O)OC)C

Origin of Product

United States

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